molecular formula C31H40O15 B14756847 cis-Martynoside

cis-Martynoside

Cat. No.: B14756847
M. Wt: 652.6 g/mol
InChI Key: WLWAYPFRKDSFCL-LDMHTXDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Martynoside typically involves the extraction from natural sources such as plants. The process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: cis-Martynoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

cis-Martynoside has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of phenylpropanoid glycosides.

    Biology: this compound exhibits significant antioxidant and anti-inflammatory activities, making it a valuable compound in biological research.

    Medicine: It has potential therapeutic applications in treating conditions such as cancer, inflammation, and oxidative stress-related diseases.

    Industry: this compound is used in the development of natural health products and supplements .

Mechanism of Action

The mechanism of action of cis-Martynoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of cis-Martynoside: this compound is unique due to its specific molecular structure, which contributes to its potent biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in scientific research .

Properties

Molecular Formula

C31H40O15

Molecular Weight

652.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6-/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1

InChI Key

WLWAYPFRKDSFCL-LDMHTXDHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C\C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.